1-(3-Methylbenzyl)piperidine-4-carboxylic acid
CAS No.: 901920-98-7
Cat. No.: VC2009396
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901920-98-7 |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H19NO2/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17) |
| Standard InChI Key | QRDJOEBTRLYMKT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)O |
Introduction
Structural Characteristics and Conformation
The structure of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid features several key elements that define its physical and chemical behavior. The six-membered piperidine ring predominantly adopts a chair conformation, which represents the lowest energy state for saturated heterocyclic rings. In this arrangement, the carboxylic acid group at the 4-position typically assumes an equatorial orientation to minimize steric interactions, while the N-substituent (3-methylbenzyl) can adopt various conformations through rotation around the N-C bond.
The meta-positioned methyl group on the benzyl moiety creates a distinct electronic distribution across the aromatic ring compared to ortho or para substitution. This positional isomerism can significantly influence molecular recognition processes in biological systems, potentially affecting binding affinity to protein targets. The methyl group contributes to increased lipophilicity and can influence the metabolic stability of the compound.
The carboxylic acid function serves as both a hydrogen bond donor and acceptor, capable of forming strong intermolecular interactions. This feature is particularly important for crystal packing in the solid state and for potential interactions with biological targets such as receptors or enzymes.
The nitrogen atom in the piperidine ring is sp³ hybridized with a pyramidal geometry. This tertiary amine center can contribute to base-catalyzed reactions and serves as a coordination site for protons or metal ions. The benzyl substituent on the nitrogen reduces the basicity compared to unsubstituted piperidine due to electron-withdrawing effects.
Table 1: Comparison of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid with Structurally Related Compounds
Analytical Characterization
Comprehensive characterization of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid typically involves a combination of spectroscopic, chromatographic, and physical techniques to confirm its structure and assess purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The expected ¹H NMR spectrum would display characteristic signals including:
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Aromatic protons (δ 7.0-7.3 ppm) corresponding to the benzene ring
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A singlet (δ ~2.3 ppm) for the methyl group attached to the benzene ring
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A singlet (δ ~3.5 ppm) for the methylene protons of the benzyl group
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Multiple signals (δ 1.5-3.5 ppm) for the various protons of the piperidine ring
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A broad singlet (δ 10-13 ppm) for the carboxylic acid proton
¹³C NMR spectroscopy would reveal:
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The carbonyl carbon (δ ~175 ppm)
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Aromatic carbons (δ 120-140 ppm)
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The methyl carbon (δ ~21 ppm)
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Various piperidine carbon signals (δ 20-60 ppm)
Infrared (IR) spectroscopy would show characteristic absorption bands for:
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Carboxylic acid O-H stretch (broad band at 2500-3300 cm⁻¹)
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Carboxylic acid C=O stretch (1700-1725 cm⁻¹)
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Aromatic C=C stretching (1600-1400 cm⁻¹)
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C-H stretching for methyl and methylene groups (2800-3000 cm⁻¹)
Mass Spectrometry
Mass spectrometry would provide molecular weight confirmation with an expected molecular ion at m/z 233, corresponding to the molecular formula C14H19NO2. Fragmentation patterns would likely include loss of the carboxyl group (m/z 188), cleavage at the N-C bond connecting the piperidine and benzyl moieties, and fragments characteristic of the 3-methylbenzyl group.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) serves as a crucial method for assessing purity and monitoring reactions. Typical conditions might include reverse-phase columns (C18) with mobile phases consisting of acetonitrile/water mixtures containing buffers to control the ionization state of the carboxylic acid and amine functionalities.
Comparative Analysis with Structural Analogs
A comparative analysis of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid with its structural analogs provides valuable insights into structure-activity relationships and the significance of specific structural features.
Positional Isomers
The meta position of the methyl group in 1-(3-Methylbenzyl)piperidine-4-carboxylic acid distinguishes it from the para-substituted 1-(4-methylbenzyl)piperidine-4-carboxylic acid (search result #8) . This positional variation can significantly affect:
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Electronic distribution across the aromatic ring
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Lipophilicity and partition coefficient
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Steric interactions with binding pockets of target proteins
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Metabolic stability and biotransformation pathways
Functional Group Modifications
Comparing 1-(3-Methylbenzyl)piperidine-4-carboxylic acid with its methyl ester analog, methyl 1-benzylpiperidine-4-carboxylate (search result #7), reveals how esterification changes physicochemical properties . The ester derivative typically exhibits:
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Increased lipophilicity and membrane permeability
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Reduced hydrogen-bonding capacity
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Potential to act as a prodrug, releasing the active acid form after enzymatic hydrolysis
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Different biological activity profiles, as evidenced by the findings related to steroid 5α-reductase inhibition in search result #9
Linkage Variations
The direct C-N bond linking the benzyl group to the piperidine nitrogen in 1-(3-Methylbenzyl)piperidine-4-carboxylic acid contrasts with compounds featuring alternative linkages such as:
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Carbonyl linkage in 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (search result #1)
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Sulfonyl linkage in 1-Tosylpiperidine-4-carboxylic acid (search result #5)
These different linkages significantly alter:
Substituent Effects
The replacement of the methyl group with other substituents, such as the cyano group in 1-(3-Cyanobenzyl)piperidine-4-carboxylic acid (search result #2), introduces significantly different electronic effects . The cyano group:
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Acts as a strong electron-withdrawing group (compared to the electron-donating methyl)
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Introduces additional hydrogen bond acceptor capability
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May enhance metabolic stability
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Could facilitate additional polar interactions with target proteins
Future Research Directions
The exploration of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid and its derivatives represents a promising area for future research, with several potential directions warranting investigation.
Structure-Activity Relationship Studies
Comprehensive studies comparing the biological activities of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid with its ortho- and para-methyl isomers could provide valuable insights into the importance of substituent positioning on the benzene ring. Such studies could involve:
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Synthesis of a focused library of positional isomers and derivatives
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Evaluation against specific antimicrobial strains or enzyme targets
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Computational modeling to predict binding modes and interactions
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Analysis of physicochemical properties in relation to biological activity
Prodrug Development
The development of prodrug strategies, such as esterification of the carboxylic acid group, could enhance bioavailability and cell permeation while potentially modifying the biological activity profile. This approach is supported by the findings with steroid 5α-reductase inhibitors mentioned in search result #9, where methyl esters exhibited different inhibition profiles compared to the free acids .
Novel Synthetic Methodologies
Exploration of efficient, environmentally friendly synthetic routes to 1-(3-Methylbenzyl)piperidine-4-carboxylic acid and its derivatives could enhance its accessibility for research and potential commercial applications. This might include:
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Flow chemistry approaches for continuous processing
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Green chemistry methodologies to reduce waste and hazardous reagents
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Stereoselective synthesis techniques if chiral centers are introduced
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Enzymatic or biocatalytic transformations for specific reaction steps
Expansion to Multi-functional Derivatives
The development of multi-functional derivatives incorporating additional pharmacophores could lead to compounds with enhanced or novel activities. Potential modifications include:
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Additional substituents on the piperidine ring
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Hybrid molecules combining the piperidine-4-carboxylic acid core with other bioactive scaffolds
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Conjugates with targeting moieties for site-specific delivery
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Metal complexes exploiting the coordination capabilities of the nitrogen and carboxyl groups
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